molecular formula C5H14N4O3S2 B12920776 4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide

4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide

Cat. No.: B12920776
M. Wt: 242.3 g/mol
InChI Key: BUAWRBYZUQILGP-UHFFFAOYSA-N
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Description

4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities Sulfonamides are organo-sulfur compounds containing the sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide typically involves the reaction of piperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The methylsulfonimidoyl group can be introduced through subsequent reactions involving methylsulfonyl chloride and appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A commonly used sulfonamide with antibacterial properties.

    Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.

    Sulfasalazine: Used to treat inflammatory conditions.

Uniqueness

4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the methylsulfonimidoyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C5H14N4O3S2

Molecular Weight

242.3 g/mol

IUPAC Name

4-(methylsulfonimidoyl)piperazine-1-sulfonamide

InChI

InChI=1S/C5H14N4O3S2/c1-13(6,10)8-2-4-9(5-3-8)14(7,11)12/h6H,2-5H2,1H3,(H2,7,11,12)

InChI Key

BUAWRBYZUQILGP-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)N1CCN(CC1)S(=O)(=O)N

Origin of Product

United States

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